molecular formula C24H24N2O3 B11303176 1-(3-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol

1-(3-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol

Cat. No.: B11303176
M. Wt: 388.5 g/mol
InChI Key: JXMZBFWOFRGRQS-UHFFFAOYSA-N
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Description

1-(3-METHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL is a complex organic compound that features a benzodiazole ring, phenoxy groups, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Phenoxy Groups: Phenoxy groups can be introduced via nucleophilic substitution reactions.

    Propanol Backbone Construction: The final step might involve the formation of the propanol backbone through reduction or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: May be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-METHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL would depend on its specific biological target. Generally, compounds with benzodiazole rings can interact with various enzymes or receptors, modulating their activity. The phenoxy groups might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-METHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL: can be compared with other benzodiazole derivatives or phenoxy-substituted compounds.

    Benzodiazole Derivatives: Often investigated for their pharmacological properties.

    Phenoxy Compounds: Known for their diverse biological activities.

Uniqueness

The uniqueness of 1-(3-METHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL lies in its specific combination of functional groups, which might confer unique biological or chemical properties not found in other similar compounds.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

1-(3-methylphenoxy)-3-[2-(phenoxymethyl)benzimidazol-1-yl]propan-2-ol

InChI

InChI=1S/C24H24N2O3/c1-18-8-7-11-21(14-18)28-16-19(27)15-26-23-13-6-5-12-22(23)25-24(26)17-29-20-9-3-2-4-10-20/h2-14,19,27H,15-17H2,1H3

InChI Key

JXMZBFWOFRGRQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)O

Origin of Product

United States

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